molecular formula C9H9NO5S B1425600 8-Hydroxy-2-quinolinesulfonic acid monohydrate CAS No. 20946-17-2

8-Hydroxy-2-quinolinesulfonic acid monohydrate

Cat. No.: B1425600
CAS No.: 20946-17-2
M. Wt: 243.24 g/mol
InChI Key: NCDVWNIJUCGABM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that 8-hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Mode of Action

8-Hydroxy-2-quinolinesulfonic acid monohydrate and its derivatives have been found to exhibit antifungal activity. The compound interacts with the cell wall and cell membrane of fungi, leading to their disruption . For instance, one derivative, chloroiodohydroxyquinoline, disrupts the cell wall and inhibits the formation of pseudohyphae in Candida albicans . Another derivative, 8-hydroxy-5-quinolinesulfonic acid, impairs the functional integrity of the cell membrane .

Biochemical Pathways

The compound’s ability to form complexes with a wide range of metal ions, including cu 2+, zn 2+, bi 2+, mn 2+, mg 2+, cd 2+, ni 2+, fe 3+, and al 3+ , suggests that it may interfere with metal-dependent enzymatic processes and disrupt cellular homeostasis.

Result of Action

The result of the action of this compound is the disruption of fungal cell walls and membranes, leading to cell death . This antifungal activity, combined with the broad-spectrum antimicrobial activity demonstrated by 8-Hydroxyquinoline derivatives , suggests potential therapeutic applications for this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place to avoid dust formation and inhalation . It should also be stored away from oxidizing agents and bases to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-2-quinolinesulfonic acid monohydrate typically involves the sulfonation of 8-hydroxyquinoline. One common method includes the reaction of 8-hydroxyquinoline with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the 2-position . The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar sulfonation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the monohydrate form with high purity .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-2-quinolinesulfonic acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Hydroxy-2-quinolinesulfonic acid monohydrate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-2-quinolinesulfonic acid monohydrate is unique due to the specific position of the sulfonic acid group, which influences its reactivity and chelating ability. This positional specificity allows for targeted applications in metal ion detection and biological studies .

Properties

IUPAC Name

8-hydroxyquinoline-2-sulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S.H2O/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14;/h1-5,11H,(H,12,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDVWNIJUCGABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716774
Record name 8-Hydroxyquinoline-2-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20946-17-2
Record name 8-Hydroxyquinoline-2-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxy-2-quinolinesulfonic acid monohydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-2-quinolinesulfonic acid monohydrate
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8-Hydroxy-2-quinolinesulfonic acid monohydrate
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8-Hydroxy-2-quinolinesulfonic acid monohydrate
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8-Hydroxy-2-quinolinesulfonic acid monohydrate
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8-Hydroxy-2-quinolinesulfonic acid monohydrate
Reactant of Route 6
8-Hydroxy-2-quinolinesulfonic acid monohydrate

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